5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Overview
Description
The compound “5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one” is a type of organic compound. However, there is limited information available about this specific compound. It seems to be related to other compounds such as “Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate” and “3-Carboxy-5-nitrophenylboronic acid” based on the search results12.
Synthesis Analysis
The synthesis of similar compounds often involves nitration reactions starting with nitric acid3. A method for making aryl–NO2 group starts from halogenated phenols, is the Zinke nitration3. However, the specific synthesis process for “5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one” is not readily available in the search results.
Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available. However, similar compounds like “Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate” have been characterized by spectroscopic techniques1.Chemical Reactions Analysis
Nitro compounds are known to participate in several organic reactions, the most important being their reduction to the corresponding amines3. However, the specific chemical reactions involving “5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one” are not detailed in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one” are not directly available. However, similar compounds like “5-(3-Nitrophenyl)oxazole-4-carboxylic acid” have some properties listed, such as a density of 1.5±0.1 g/cm3, boiling point of 438.0±35.0 °C at 760 mmHg, and vapour pressure of 0.0±1.1 mmHg at 25°C5.Scientific Research Applications
Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including compounds like 5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one, exhibit a broad range of bioactivities due to their unique structural features. These compounds bind effectively with various enzymes and receptors through multiple interactions, making them significant in medicinal chemistry. Research focuses on developing these derivatives for treatments across a wide array of diseases, showcasing their versatility in drug development (Verma et al., 2019; Wang et al., 2022).
Synthetic Approaches and Biological Roles
Innovative synthetic methods for 1,3,4-oxadiazole derivatives, including the compound , have been developed to address various diseases. These methods enhance the exploration of new therapeutic agents, emphasizing the role of 1,3,4-oxadiazole as a key structural component in medicinal chemistry (Nayak & Poojary, 2019).
Metal-Ion Sensing Applications
The structural properties of 1,3,4-oxadiazoles facilitate their use in developing chemosensors, especially for metal-ion sensing. These compounds' high photoluminescent quantum yield and excellent thermal and chemical stability make them suitable for detecting and quantifying metal ions, highlighting their potential beyond pharmacological applications (Sharma et al., 2022).
Anticancer and Antiviral Potentials
Specific 1,3,4-oxadiazole derivatives demonstrate significant anticancer and antiviral activities. These activities are attributed to various mechanisms, including enzyme inhibition and interaction with growth factors. Such derivatives are considered promising leads for future cancer and viral infection treatments (Devi et al., 2022).
Psychologically Useful Derivatives
1,3,4-Oxadiazole derivatives are also explored for their potential in treating psychological disorders. Their structural diversity allows for the design of new molecules with superior efficacy and minimal side effects for managing mental health issues (Saxena et al., 2022).
Safety And Hazards
The safety and hazards information for “5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one” is not directly available. However, nitrophenols, which are similar compounds, are known to be poisonous and can contaminate the soil near former explosives or fabric factories and military plants6.
Future Directions
The future directions for this compound are not readily available in the search results. However, derivatives of similar compounds like indole are of wide interest because of their diverse biological and clinical applications7.
properties
IUPAC Name |
5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-2-1-3-6(4-5)11(13)14/h1-4H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNRZPOCXZUMNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261076 | |
Record name | 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |
CAS RN |
83725-80-8 | |
Record name | 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83725-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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